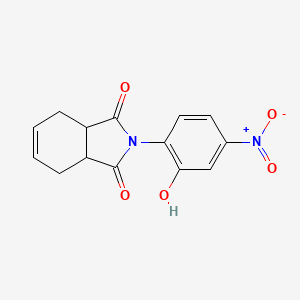

3-methyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

説明

3-methyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials with fascinating applications in gas storage, catalysis, and drug delivery. Researchers have explored the use of 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide as a ligand to construct MOFs. For instance, complexes with zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni) have been synthesized using this ligand. These MOFs exhibit diverse topologies and structural features, making them promising candidates for gas adsorption, separation, and sensing .

Pincer-Type Ligands

The compound’s structure includes a pyridine ring, which can act as a pincer-type ligand. Pincer ligands coordinate to metal centers, stabilizing them and influencing reactivity. Researchers have investigated the use of similar ligands in catalysis, including cross-coupling reactions, hydrogenation, and C-H activation. While specific studies on this compound are limited, its pincer-like properties suggest potential applications in catalysis .

Anti-Fibrotic Activity

In drug discovery, scientists have explored derivatives of this compound for their anti-fibrotic properties. Some derivatives have shown better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are particularly relevant for conditions involving excessive tissue scarring, such as liver fibrosis .

Anti-Tubercular Activity

A related compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. Although not directly the same compound, this highlights the potential of similar structures in combating infectious diseases .

Supramolecular Chemistry

The compound’s flexible structure allows for intriguing supramolecular interactions. Researchers have explored its self-assembly behavior, crystal packing, and chiral recognition. Understanding these interactions contributes to the broader field of supramolecular chemistry and materials science .

Crystal Engineering

Lastly, crystal engineering involves designing and controlling the arrangement of molecules in crystals. The compound’s crystal structure, as determined by X-ray diffraction, provides insights into its packing motifs, intermolecular forces, and potential applications in crystal engineering. These insights can guide the design of functional materials .

作用機序

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNDNETZKHRPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330512 | |

| Record name | 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

CAS RN |

887866-43-5 | |

| Record name | 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)

![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2780079.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2780089.png)